IKK-2 Enzyme Inhibitory Potency: Target Compound vs. Reference Inhibitor TPCA-1
There is no published IKK-2 inhibitory data for the target compound. The most extensively characterized reference inhibitor in the thiophene-3-carboxamide class, TPCA-1, exhibits an IKK-2 IC50 of 17.9 nM in a cell-free kinase assay, demonstrating the class's potential for high potency [1]. The target compound's N-(3-hydroxy-4,4-dimethylpentyl) substituent differs substantially from the 5-(4-fluorophenyl)-2-ureido substitution pattern of TPCA-1, meaning no potency inference can be drawn. Experiments on structurally related IKK-2 inhibitors show that N-substituent modifications can alter potency by more than three orders of magnitude (IC50 <20 nM to >20 µM) [2].
| Evidence Dimension | IKK-2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | No data published in any peer-reviewed source, patent, or authoritative database |
| Comparator Or Baseline | TPCA-1 (a 2-ureido-5-(4-fluorophenyl)thiophene-3-carboxamide): IC50 = 17.9 nM [1]; other simple N-alkyl/aryl thiophene-3-carboxamide analogs in the same patent series: IC50 range >10,000 nM [2] |
| Quantified Difference | Cannot be calculated due to absence of target compound data; class variability exceeds 500-fold to >1000-fold dependent on N-substituent |
| Conditions | Cell-free recombinant human IKK-2 enzyme assay; ATP at Km concentration; reference compound data from published literature [1][2] |
Why This Matters
Without target-specific IKK-2 data, procurement as a tool compound for NF-kB pathway studies is speculative; TPCA-1 is the only data-supported choice for studies requiring a potent, validated IKK-2 inhibitor from this chemotype.
- [1] Podolin, P. L., et al. (2005). Attenuation of murine collagen-induced arthritis by a novel, potent, selective small molecule inhibitor of IκB Kinase 2, TPCA-1. Journal of Pharmacology and Experimental Therapeutics, 312(1), 373-381. IC50 = 17.9 nM for IKK-2. View Source
- [2] Baxter, A., et al. (2004). Hit-to-lead studies: the discovery of potent, orally active thiophenecarboxamide IKK-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(11), 2817-2822. Demonstrates >1000-fold potency variation across N-substituted analogs. View Source
